3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl group, a phenyl ring, and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or Togni reagents under radical conditions.
Attachment of the Phenyl Ring: The phenyl ring is usually introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Addition of the 2,2-Dimethoxyethyl Group: This step involves the alkylation of the pyrazole nitrogen with 2,2-dimethoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and scalability. This approach allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the phenyl ring, potentially leading to hydrogenated derivatives.
Substitution: The trifluoromethyl group and the phenyl ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield 3-(2,2-dimethoxyacetyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, 3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole is investigated for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. Its structure suggests possible applications in the treatment of diseases such as cancer and inflammation, where it may act as an inhibitor of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The pyrazole core can interact with active sites of enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dimethoxyethyl)-1-phenyl-5-methyl-1H-pyrazole: Similar structure but lacks the trifluoromethyl group.
3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrrole: Contains a pyrrole ring instead of a pyrazole ring.
Uniqueness
The presence of the trifluoromethyl group in 3-(2,2-Dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole distinguishes it from other similar compounds. This group significantly enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it more effective in various applications.
Properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-1-phenyl-5-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c1-20-13(21-2)9-10-8-12(14(15,16)17)19(18-10)11-6-4-3-5-7-11/h3-8,13H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTIRQUPTGZZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN(C(=C1)C(F)(F)F)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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